molecular formula C10H9NO B104102 4-Propanoylbenzonitrile CAS No. 52129-98-3

4-Propanoylbenzonitrile

Cat. No. B104102
CAS RN: 52129-98-3
M. Wt: 159.18 g/mol
InChI Key: ICQBABYHFYWPRD-UHFFFAOYSA-N
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Description

4-Propanoylbenzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzonitrile derivatives, which are compounds related to 4-Propanoylbenzonitrile. These derivatives are used in different applications, such as the synthesis of dyes, surface modification agents, and in the study of molecular structures and chemical reactions .

Synthesis Analysis

The synthesis of benzonitrile derivatives can involve multiple steps and different starting materials. For example, one of the papers describes a one-pot synthesis of a pyridinone derivative using ethyl cyanoacetate, propylamine, and ethyl acetoacetate . Another paper details the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles through the addition of aryl cyanamides to arynes . Additionally, the synthesis of 4-Trichlorosilylmethylbenzonitrile is achieved starting from 4-(bromomethyl)benzonitrile and trichlorosilane . These methods highlight the versatility in the synthesis of benzonitrile derivatives, which could be applied to the synthesis of 4-Propanoylbenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be determined using various spectroscopic methods, such as NMR spectroscopy . X-ray diffraction is another powerful technique used to examine the solid-state structure of amino analogs of bisbenzonitriles, revealing different conformations and intermolecular hydrogen bonding patterns . These techniques are essential for confirming the structure of synthesized compounds, including potential derivatives of 4-Propanoylbenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions. The papers discuss the functionalization of aminocyanation products to form diverse derivatives, including drug molecules and fused heterocycles . The reactivity of the cyano group in these derivatives is a key feature that allows for further chemical transformations, which could be relevant for the modification of 4-Propanoylbenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the electronic and infrared spectra of a jet-cooled 4-aminobenzonitrile-H2O complex show how the substitution of a CN group can change the electronic nature of the amino group . The intramolecular charge transfer and dual fluorescence observed in certain aminobenzonitriles indicate how structural changes can affect the photophysical properties . These insights into the properties of benzonitrile derivatives can provide a foundation for understanding the behavior of 4-Propanoylbenzonitrile in various environments.

Scientific Research Applications

Spectroscopic Studies

4-Propanoylbenzonitrile and related compounds have been extensively studied in the field of spectroscopy. For instance, studies on 4-hydroxybenzonitrile, a compound structurally similar to 4-Propanoylbenzonitrile, demonstrated significant spectral changes when converted into an oxyanion, which is crucial for understanding molecular structures and interactions (Binev, 2001).

Liquid Crystal Research

Research on liquid crystals, which are molecules with a structured liquid phase, includes investigations into mixtures containing compounds like 4-Propylcyclohexylbenzonitrile. These studies are fundamental for developing new materials for CO2 capture, highlighting the importance of such compounds in environmental applications (Groen, Vlugt, & Loos, 2015).

Antiviral Research

In the field of antiviral research, derivatives of benzonitriles, such as those synthesized through microwave irradiation in studies involving quinazolin-4-ylamino methylphosphonates, have shown potential in combating viruses like the Tobacco mosaic virus (Luo et al., 2012).

Microelectrochemical Applications

4-Propanoylbenzonitrile derivatives are also relevant in microelectrochemical applications. Research into microelectrochemical patterning of gold surfaces using derivatives like 4-azidobenzenediazonium has opened up new avenues for electrode functionalization (Coates et al., 2011).

Solubility and Material Properties

The solubility of compounds like 4-Nitrobenzonitrile in various solvents has been studied, providing insights into their material properties and applications in chemical engineering (Wanxin et al., 2018).

Cancer Research

In cancer research, compounds such as 4-Aminobenzonitrile have been used in the synthesis of iron(II)-cyclopentadienyl compounds, showing strong activity against colorectal and triple-negative breast cancer cells (Pilon et al., 2020).

Plasma Polymerization and Optical Properties

Studies on plasma polymerization of phenylbenzonitriles, including derivatives of 4-Propanoylbenzonitrile, have been crucial in synthesizing novel polynitrile thin films with improved optical properties, indicating their potential in material science and technology (Zhao, Wang, & Xiao, 2006).

Drug Development

In pharmaceutical research, derivatives of aminobenzonitriles, related to 4-Propanoylbenzonitrile, have been synthesized and evaluated for antimicrobial activities, contributing to the development of new therapeutic agents (Kardile & Kalyane, 2010).

Safety And Hazards

The safety information for 4-Propanoylbenzonitrile indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQBABYHFYWPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propanoylbenzonitrile

Synthesis routes and methods

Procedure details

As described for the preparation of 4-cyanoacetophenone (Synth. Commun 1994, 887-890), a mixture of 4-bromopropiophenone (5.65 g, 26.4 mmol), Zn(CN)2 (1.80 g, 15.3 mmol), and Pd(PPh3)4 (2.95 g, 2.6 mmol) was refluxed at 80° C. in deoxygenated DMF (35 mL, stored over 4 Å molecular sieves, bubbled with Ar before use) for 18 h. The mixture was partitioned between toluene (100 mL) and 2N NH4OH (100 mL). The organic phase was extracted with 2N NH4OH (100 mL), washed with saturated aqueous NaCl (2×100 mL), dried, and concentrated in vacuo. A 10 mmol scale reaction was done similarly and the crude products were combined. Flash chromatography (330 g silica, 6/1 petroleum ether-EtOAc) afforded the desired compound as a white solid (5.17 g, 89%).
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5.65 g
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2.95 g
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crude products
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35 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Yang, Y Liu, Z Zheng, G Lu, Z Tang… - Polymer Degradation and …, 2022 - Elsevier
Bio-based polyamide has attracted increasing attention in recent years. However, it remains a challenge to synthesize bio-based polyamide combining excellent high temperature …
Number of citations: 5 www.sciencedirect.com
D Jia, J Liu, J Liang, Q Luo, W Dai, F Evrendilek… - Available at SSRN … - papers.ssrn.com
One of the key leverages for lessening the heavy reliance on fossil fuels is the conversion of non-food biomass into bioenergy and high value-added byproducts. This study aimed to …
Number of citations: 0 papers.ssrn.com

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